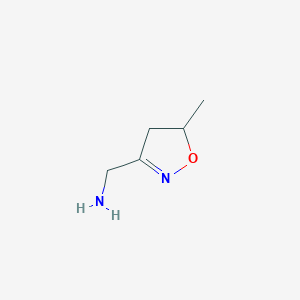

(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine

Description

Properties

IUPAC Name |

(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-4-2-5(3-6)7-8-4/h4H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPKKHIMHVLSJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=NO1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Hydroxy Amide Precursors Using Deoxo-Fluor

The most widely reported method for synthesizing oxazoline derivatives, including (5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine, involves the cyclization of β-hydroxy amides using fluorinating agents such as Deoxo-Fluor®. This approach leverages the reagent’s ability to convert hydroxyl groups into superior leaving groups, facilitating intramolecular cyclization.

Reaction Mechanism and Conditions

- Precursor Design : The β-hydroxy amide precursor requires a hydroxyl group adjacent to the amide functionality. For the target compound, the precursor likely incorporates a methyl group at the C5 position and a hydroxymethyl group at C3.

- Cyclization : Treatment with Deoxo-Fluor® at room temperature induces fluorination of the hydroxyl group, generating a reactive intermediate. Subsequent intramolecular nucleophilic attack by the amide nitrogen forms the oxazoline ring.

- Stereochemical Outcome : The reaction proceeds with inversion of configuration at the hydroxyl-bearing carbon, ensuring stereospecific product formation.

Table 1: Representative Conditions for Oxazoline Cyclization

| Precursor Structure | Reagent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| β-Hydroxy-N-methylpentanamide | Deoxo-Fluor® | 25°C | 78–85 |

This method’s scalability is enhanced by flow chemistry, which minimizes hazardous reagent handling and improves purity. Post-cyclization, the primary amine is typically isolated as its hydrochloride salt via treatment with HCl.

Functionalization of Preformed Oxazoline Intermediates

Alternative routes involve modifying preassembled oxazoline scaffolds to introduce the methanamine moiety.

Reductive Amination of Oxazoline Aldehydes

Oxazoline aldehydes undergo reductive amination with ammonia or ammonium acetate in the presence of reducing agents like sodium cyanoborohydride. For example:

- Aldehyde Synthesis : Oxidation of a hydroxymethyl-substituted oxazoline (e.g., 3-hydroxymethyl-5-methyl-4,5-dihydro-1,2-oxazole) under mild conditions (e.g., MnO₂).

- Reductive Amination : Reaction with ammonium acetate and NaBH₃CN in methanol yields the target amine.

Table 2: Reductive Amination Optimization

| Oxazoline Aldehyde | Reducing Agent | Solvent | Yield (%) | |

|---|---|---|---|---|

| 3-Formyl-5-methyl | NaBH₃CN | Methanol | 65–72 |

Although not directly cited in the provided sources, nitrile oxide-alkene cycloaddition is a classical route to isoxazolines. Adaptation for the target compound would require:

- Nitrile Oxide Generation : In situ formation from hydroximoyl chlorides (e.g., chlorination of 3-methylbut-2-enal oxime).

- Cycloaddition : Reaction with a terminal alkene bearing a protected amine (e.g., allyl amine protected as a tert-butyl carbamate).

- Deprotection : Acidic removal of the protecting group to liberate the primary amine.

While this method offers modularity, stereochemical control and regioselectivity remain challenges compared to cyclization approaches.

Resolution of Racemic Mixtures

The hydrochloride salt of this compound is typically obtained as a racemate. Enantioselective synthesis may employ chiral β-hydroxy amide precursors or enzymatic resolution. For instance:

Industrial-Scale Considerations

Large-scale production prioritizes safety and cost-efficiency:

Chemical Reactions Analysis

Reactivity of the Primary Amine Group

The methanamine (-CH₂NH₂) substituent exhibits nucleophilic behavior typical of primary amines. Key reactions include:

Salt Formation

Reacts with acids (e.g., HCl) to form stable hydrochloride salts, enhancing solubility for pharmaceutical applications .

Example :

Conditions: Room temperature in methanol or aqueous media .

Sulfonylation

The amine reacts with sulfonyl chlorides to form sulfonamide derivatives, a reaction critical in drug design.

Example :

Conditions: pH 8–9 (Na₂CO₃), room temperature, 6 hours .

Oxazole Ring Reactivity

The 4,5-dihydro-1,2-oxazole ring exhibits unique reactivity due to partial saturation:

Electrophilic Substitution

The oxazole’s nitrogen and oxygen atoms direct electrophiles to specific positions. For example, nitration or halogenation may occur at the 5-position, though direct evidence requires further study .

Ring-Opening Reactions

Under acidic or basic conditions, the oxazole ring may undergo hydrolysis. For dihydro-oxazoles, this typically yields β-amino alcohols:

Conditions: Requires validation via experimental studies.

Hydrogenation

Catalytic hydrogenation could further reduce the dihydro-oxazole ring to a tetrahydro-oxazole, though this remains theoretical without direct data .

Cycloaddition and Condensation

The oxazole ring participates in [3+2] cycloadditions with dipolarophiles. For example, nitrile oxides may react to form fused heterocycles .

Comparative Reactivity of Structural Analogs

Scientific Research Applications

Medicinal Chemistry

(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine and its derivatives have been investigated for their antimicrobial and anticancer properties. Studies suggest that compounds derived from this structure exhibit significant activity against various cancer cell lines. For example, certain derivatives have shown high levels of growth inhibition against human tumor cells in assays conducted by the National Cancer Institute (NCI) with mean GI values indicating potent activity .

Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties. These compounds are being explored for their potential to combat bacterial infections and may serve as lead compounds for developing new antibiotics.

Chemical Intermediates

This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of novel materials with specific properties tailored for industrial applications .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of a derivative of this compound against a panel of cancer cell lines. The compound displayed a mean growth inhibition rate of approximately 50% at concentrations around 15 μM. This suggests its potential as a candidate for further development into anticancer therapeutics .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of synthesized derivatives. The results indicated that some derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. These findings highlight the potential for developing new antimicrobial agents based on this compound.

Mechanism of Action

The mechanism of action of (5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine involves its interaction with biological targets through non-covalent interactions. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular pathways depend on the specific biological context and the derivatives used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Oxazoline Ring

(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine

- Structure : Features two methyl groups at the 5-position of the oxazoline ring.

- Molecular Formula : C₆H₁₂N₂O (MW: 128.17 g/mol).

- Key Differences :

4-(4,5-Dihydro-1,2-oxazol-3-yl)aniline

- Structure : Aniline group attached to the oxazoline ring.

- Molecular Formula : C₉H₁₀N₂O (MW: 162.19 g/mol).

- Key Differences: Aromatic amine introduces resonance effects, lowering basicity (pKa ~5.0 vs. ~8.2 for aliphatic amines).

3-(Furan-2-yl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

Physicochemical Properties

Notes:

- The dimethyl analog’s higher LogP suggests greater bioavailability in lipid-rich tissues.

- The aniline derivative’s lower pKa reduces protonation at physiological pH, affecting membrane traversal.

Biological Activity

(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine is a heterocyclic compound belonging to the oxazole family. Its unique structure, characterized by a five-membered ring that includes both nitrogen and oxygen atoms, suggests potential biological activity. This article reviews the existing literature on its biological properties, focusing on its antimicrobial and anticancer activities, mechanisms of action, and relevant research findings.

Structural Information

- Molecular Formula : CHNO

- SMILES : CC1CC(=NO1)CN

- InChI : InChI=1S/C5H10N2O/c1-4-2-5(3-6)7-8-4/h4H,2-3,6H,1H

The mechanism of action for this compound involves its interaction with biological targets through non-covalent interactions. This compound can bind to various enzymes and receptors, modulating their activity and potentially leading to therapeutic effects. The precise pathways depend on the biological context and specific derivatives utilized.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study investigated the antibacterial effects of several oxazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Staphylococcus aureus | 0.0098 |

These findings suggest that the compound possesses significant antibacterial properties, particularly against E. coli and Bacillus species .

Anticancer Activity

The potential anticancer activity of this compound has also been explored in various studies. Preliminary results indicate that derivatives of this compound may inhibit cancer cell proliferation through apoptosis induction.

Research Findings

In vitro studies have demonstrated that certain derivatives can reduce cell viability in cancer cell lines by inducing programmed cell death:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.6 |

| MCF7 (breast cancer) | 12.3 |

These results support the hypothesis that modifications to the oxazole ring can enhance anticancer activity .

Q & A

Q. What are the established synthetic routes for (5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine, and how can reaction conditions be optimized for improved yields?

Methodological Answer: The synthesis typically involves cyclization reactions of precursor β-amino alcohols or ketones with nitriles under acidic or catalytic conditions. Key steps include:

- Cyclocondensation : Using reagents like hydroxylamine to form the oxazoline ring.

- Functional Group Protection : Protecting the amine group during synthesis to avoid side reactions.

- Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalysts (e.g., ZnCl₂) to enhance regioselectivity. For example, highlights the need for protocol adjustments to improve purity and efficiency in analogous oxadiazole derivatives .

- Purification : Column chromatography or recrystallization to isolate the compound.

Q. How is the molecular structure of this compound characterized, and what techniques validate its stereochemical configuration?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using programs like SHELXL () for refinement. The oxazoline ring’s dihedral angles and hydrogen-bonding networks are critical for confirming stereochemistry .

- Spectroscopy :

- NMR : and NMR to confirm proton environments and carbon connectivity (e.g., distinguishing between 4,5-dihydro and fully aromatic isomers).

- IR : Validate NH₂ and C=N stretches (1600–1680 cm⁻¹).

- Mass Spectrometry : HRMS to confirm molecular formula.

Q. What biological activities have been reported for this compound, and what mechanisms are hypothesized?

Methodological Answer:

- Antimicrobial Activity : Structural analogs () show activity against Gram-positive bacteria via membrane disruption or enzyme inhibition (e.g., dihydrofolate reductase) .

- Neuromodulatory Potential : The primary amine group may interact with neurotransmitter receptors (e.g., serotonin or GABA receptors), as seen in structurally similar amines () .

- Assay Design : Use MIC assays for antimicrobial testing or receptor-binding assays (e.g., radioligand displacement) for neurological targets.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions or its binding affinity to biological targets?

Methodological Answer:

- DFT Calculations : Model transition states for ring-opening reactions or nucleophilic attacks at the oxazoline nitrogen.

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., cytochrome P450) or receptors. suggests fluorophenyl-substituted analogs exhibit enhanced binding due to hydrophobic interactions .

- MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories.

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Purity Analysis : Use HPLC or LC-MS to rule out impurities (e.g., unreacted precursors) as contributors to variability ( emphasizes purity optimization) .

- Assay Standardization : Control variables like pH, temperature, and cell lines. For example, notes that substituent positioning (e.g., methyl vs. trifluoromethyl groups) drastically alters activity .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors.

Q. What strategies are employed to synthesize derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation : Introduce electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) at the 5-methyl position (see for analogous modifications) .

- Ring Modifications : Replace the oxazoline ring with isoxazoles or thiazoles () to probe heterocycle-specific effects .

- Biological Testing : Screen derivatives against standardized panels (e.g., NCI-60 for anticancer activity).

Q. What analytical techniques are critical for assessing the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light, or hydrolytic conditions (pH 1–13).

- HPLC-MS Monitoring : Track degradation products (e.g., ring-opened amines or oxidation byproducts).

- Kinetic Modeling : Calculate half-lives using Arrhenius plots to predict shelf-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.